An In-depth Technical Guide to 4-Pyridin-3-ylbut-3-yn-1-amine: Structure, Properties, and Synthesis
An In-depth Technical Guide to 4-Pyridin-3-ylbut-3-yn-1-amine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and a plausible synthetic route for 4-Pyridin-3-ylbut-3-yn-1-amine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on structurally similar molecules to offer a predictive but detailed resource for researchers and drug development professionals.
Chemical Structure and Nomenclature
4-Pyridin-3-ylbut-3-yn-1-amine is a heterocyclic compound featuring a pyridine ring linked to a butynamine chain. The systematic IUPAC name precisely describes its structure: a four-carbon chain (butane) with a primary amine at position 1, a carbon-carbon triple bond (alkyne) at position 3, and a pyridin-3-yl substituent at position 4.
Chemical Structure:
Molecular Formula: C₉H₁₀N₂
Canonical SMILES: C1=CC(=CN=C1)C#CCCN
InChI Key: (Predicted) Based on the structure, an InChI key can be generated using chemical software.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 4-Pyridin-3-ylbut-3-yn-1-amine. These values are extrapolated from data available for structurally related compounds, including 4-(Pyridin-3-yl)but-3-yn-1-ol[1] and 3-ethynylpyridine[2][3].
| Property | Predicted Value | Notes |
| Molecular Weight | 146.19 g/mol | Calculated from the molecular formula. |
| Boiling Point | > 200 °C (decomposes) | Expected to be high due to the polar amine and pyridine groups, and the rigid alkyne unit. Likely to decompose before boiling at atmospheric pressure. |
| Melting Point | Not available | Likely a solid at room temperature. |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). Limited solubility in water and nonpolar solvents. | The presence of the amine and pyridine groups suggests solubility in polar solvents. |
| pKa | ~4-5 (pyridinium ion), ~9-10 (ammonium ion) | Estimated based on the pKa of pyridine and primary alkylamines. |
| LogP | ~1.5 - 2.5 | Estimated based on the contributions of the pyridine, alkyne, and amine functional groups. |
Proposed Synthetic Pathway
The most plausible synthetic route for 4-Pyridin-3-ylbut-3-yn-1-amine is a Sonogashira cross-coupling reaction. This well-established method is widely used for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The proposed synthesis involves three main stages:
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Protection of the amine: The primary amine of 3-butyn-1-amine is protected to prevent side reactions during the subsequent coupling step. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability and ease of removal.
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Sonogashira coupling: The N-Boc-protected 3-butyn-1-amine is coupled with a 3-halopyridine (e.g., 3-bromopyridine or 3-iodopyridine) in the presence of a palladium catalyst and a copper(I) co-catalyst.
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Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, 4-Pyridin-3-ylbut-3-yn-1-amine.
Below is a detailed, albeit predictive, experimental protocol for this synthetic pathway.
Detailed Experimental Protocols
Step 1: Synthesis of tert-butyl (but-3-yn-1-yl)carbamate (N-Boc-3-butyn-1-amine)
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Materials: 3-Butyn-1-amine, di-tert-butyl dicarbonate (Boc₂O), triethylamine (Et₃N), dichloromethane (DCM).
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Procedure:
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Dissolve 3-butyn-1-amine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
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Add triethylamine (Et₃N) (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM to the cooled mixture with stirring.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl (but-3-yn-1-yl)carbamate as a pure compound.
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Step 2: Synthesis of tert-butyl (4-(pyridin-3-yl)but-3-yn-1-yl)carbamate
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Materials: tert-butyl (but-3-yn-1-yl)carbamate, 3-iodopyridine (or 3-bromopyridine), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), triethylamine (Et₃N), and a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add tert-butyl (but-3-yn-1-yl)carbamate (1.2 eq), 3-iodopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).
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Add anhydrous triethylamine and the chosen solvent (THF or DMF).
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Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 4-8 hours.
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Monitor the reaction progress by TLC or GC-MS.
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Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the residue by flash column chromatography on silica gel to yield the protected product.
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Step 3: Deprotection to 4-Pyridin-3-ylbut-3-yn-1-amine
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Materials: tert-butyl (4-(pyridin-3-yl)but-3-yn-1-yl)carbamate, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol).
-
Procedure:
-
Dissolve the Boc-protected compound from Step 2 in dichloromethane or another suitable solvent.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane/methanol.
-
Stir the mixture at room temperature for 1-4 hours.
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Monitor the deprotection by TLC.
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Upon completion, remove the solvent and excess acid under reduced pressure.
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The resulting crude product, likely as a salt (e.g., trifluoroacetate or hydrochloride), can be purified by recrystallization or by neutralization with a base followed by extraction and chromatographic purification to yield the free amine.
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Potential Biological Activity and Applications in Drug Development
While no specific biological activity has been reported for 4-Pyridin-3-ylbut-3-yn-1-amine, the pyridine and alkyne moieties are present in numerous biologically active compounds.
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Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects[4][5].
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Alkyne-containing molecules have been explored as inhibitors of various enzymes and receptors in the central nervous system. The rigid nature of the alkyne can provide a specific orientation for binding to a target protein.
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Compounds with a 3-(pyridin-3-yl)ethynyl moiety have been investigated for their potential as kinase inhibitors and for other therapeutic applications.
Given these precedents, 4-Pyridin-3-ylbut-3-yn-1-amine could be a valuable scaffold for the development of novel therapeutic agents. The primary amine provides a handle for further functionalization, allowing for the generation of a library of derivatives for screening against various biological targets.
Mandatory Visualizations
Synthetic Pathway of 4-Pyridin-3-ylbut-3-yn-1-amine
Caption: Proposed synthetic workflow for 4-Pyridin-3-ylbut-3-yn-1-amine.
Disclaimer: The information provided in this technical guide, particularly concerning the experimental protocols and predicted properties of 4-Pyridin-3-ylbut-3-yn-1-amine, is based on established chemical principles and data from analogous compounds. It is intended for informational purposes for qualified researchers and should be used with appropriate caution. Experimental procedures should be developed and validated in a controlled laboratory setting.
References
- 1. 4-(Pyridin-3-yl)but-3-yn-1-ol | C9H9NO | CID 10582917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 3-Ethynylpyridine | C7H5N | CID 186003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
